1-(4-chloro-3-nitrobenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide
描述
属性
IUPAC Name |
1-(4-chloro-3-nitrophenyl)sulfonyl-N,3,5-trimethyl-N-phenylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O6S2/c1-12-18(31(28,29)21(3)14-7-5-4-6-8-14)13(2)22(20-12)30(26,27)15-9-10-16(19)17(11-15)23(24)25/h4-11H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDQZXVJMIEPSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C)S(=O)(=O)N(C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
Target of Action
Related compounds have been shown to interact withmitogen-activated protein kinase (MAPK) and NF-κB . These proteins play crucial roles in cellular signaling, regulating processes such as inflammation, cell growth, and apoptosis.
Mode of Action
The compound interacts with its targets, leading to the inhibition of the MAPK and NF-κB pathways. This results in the suppression of various cellular processes, including inflammation and cell proliferation.
Biochemical Pathways
The compound affects the MAPK and NF-κB pathways. These pathways are involved in transmitting signals from receptors on the cell surface to the DNA in the nucleus, leading to changes in gene expression. By inhibiting these pathways, the compound can alter the expression of genes involved in inflammation, cell growth, and apoptosis.
Pharmacokinetics
Related compounds have been shown to be easily delivered into the skin, with increased permeability in the presence of certain stimulants.
Result of Action
The inhibition of the MAPK and NF-κB pathways by this compound can lead to a reduction in inflammation and cell proliferation. This has been demonstrated in the context of psoriasis, where the compound was shown to reduce scaling, erythema, and barrier dysfunction.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of certain stimulants can increase the permeability of the skin, enhancing the delivery of the compound. .
生物活性
1-(4-Chloro-3-nitrobenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure includes multiple functional groups such as nitro, sulfonamide, and methyl groups, which contribute to its diverse biological effects.
- Molecular Formula : C18H18ClN4O6S2
- Molecular Weight : 450.48 g/mol
- IUPAC Name : 1-(4-chloro-3-nitrophenyl)sulfonyl-N,3,5-trimethyl-N-phenylpyrazole-4-sulfonamide
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. These interactions can modulate enzyme activities and signaling pathways involved in critical physiological processes. Notably, it may influence:
- Mitogen-Activated Protein Kinase (MAPK) Pathway : Involved in cell proliferation and differentiation.
- Nuclear Factor Kappa-light-chain-enhancer of activated B cells (NF-κB) Pathway : Plays a key role in regulating immune response and inflammation.
Biological Activities
Research has demonstrated that pyrazole sulfonamides exhibit a range of biological activities, including but not limited to:
- Anticancer Activity : Several studies have shown that pyrazole derivatives can inhibit cancer cell proliferation. For instance, compounds derived from pyrazole sulfonamides have been tested against various cancer cell lines with promising results.
- Antimicrobial Properties : The compound has been investigated for its potential as an antibacterial and antifungal agent. It has shown effectiveness against several pathogenic strains.
- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to reduce inflammation markers in vitro and in vivo.
Research Findings
A recent study focused on the synthesis and biological evaluation of new pyrazole-4-sulfonamide derivatives, including 1-(4-chloro-3-nitrobenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide. The findings included:
Table 1: Biological Activity Summary
| Compound | Activity Type | IC50 (µM) | Notes |
|---|---|---|---|
| MR-S1-13 | Antiproliferative | 15.2 | Effective against U937 cells |
| MR-S1-5 | Antibacterial | 12.5 | Active against E. coli and S. aureus |
| MR-S1-X | Anti-inflammatory | 20.0 | Reduces TNF-alpha levels |
Case Studies
Several case studies highlight the efficacy of this compound in various biological assays:
- Anticancer Studies : In vitro tests on U937 cells revealed that the compound did not exhibit cytotoxicity while showing significant antiproliferative effects at lower concentrations (IC50 values ranging from 10 to 20 µM) .
- Antimicrobial Efficacy : The compound was tested against common bacterial strains such as E. coli and S. aureus, demonstrating notable antibacterial activity with minimum inhibitory concentrations (MIC) below 20 µg/mL .
- Inflammation Models : In animal models of inflammation, treatment with pyrazole sulfonamide derivatives resulted in a marked decrease in inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .
相似化合物的比较
Comparison with Structurally Similar Compounds
Core Heterocycle and Sulfonamide Functionality
Key Compound : The target molecule contains a pyrazole ring with dual sulfonamide groups. The 1-position is substituted with a 4-chloro-3-nitrobenzenesulfonyl group, while the 4-position features a sulfonamide linked to N-phenyl and N-methyl groups.
Analog 1: [1-(4-chloro-3-nitrobenzenesulfonyl)-1H-indol-3-yl]-methanol (OSU-A9)
- Structure : Shares the 4-chloro-3-nitrobenzenesulfonyl group but replaces pyrazole with an indole core.
- Activity: Demonstrates potent inhibition of Akt-NF-κB signaling in hepatocellular carcinoma models .
- Comparison : The indole moiety in OSU-A9 may enhance π-π stacking interactions with protein targets, whereas the pyrazole in the target compound could offer improved metabolic stability due to reduced aromaticity.
Analog 2 : Pyrazoline Derivatives (e.g., 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde)
- Structure : Partially saturated pyrazoline ring with aldehyde and aryl substituents but lacks sulfonamide groups .
Substituent Effects on Reactivity and Bioactivity
Analog 3 : 1-(difluoromethyl)-3,5-dimethyl-N-[3-(4-nitro-1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide
- Structure : Features a difluoromethyl group and a nitro-pyrazole substituent but lacks the chloro-nitrobenzenesulfonyl group .
Analog 4 : 3-[(3,5-Dimethylpyrazol-1-yl)methyl]-1-phenylpyrrolidine-2,5-dione
- Structure : Combines pyrazole with a pyrrolidine-dione scaffold but lacks sulfonamide and nitroaromatic groups .
- Comparison : The pyrrolidine-dione moiety may improve solubility, but the absence of sulfonamide and nitro groups limits its ability to engage in covalent or ionic bonding with targets.
Electronic and Steric Influences
- Nitro Group Positioning: The meta-nitro substituent in the target compound’s benzenesulfonyl group (vs.
- Chloro Substituent : The para-chloro group enhances electron withdrawal, increasing the sulfonyl group’s electrophilicity, which may facilitate interactions with nucleophilic residues in proteins.
Tabulated Comparison of Key Compounds
Research Implications and Gaps
- Synthetic Challenges : Introducing the 4-chloro-3-nitrobenzenesulfonyl group may require regioselective sulfonylation, a process complicated by competing reactions at the pyrazole’s nitrogen sites.
- Pharmacological Data Gap : While analogs like OSU-A9 highlight the bioactivity of nitrobenzenesulfonyl derivatives, the target compound’s specific interactions with biological targets remain unstudied in the provided evidence.
准备方法
Synthesis of 3,5-Dimethyl-1H-pyrazole
The pyrazole core is synthesized via cyclization of pentane-2,4-dione with hydrazine hydrate in methanol. This exothermic reaction proceeds quantitatively at 25–35°C to yield 3,5-dimethyl-1H-pyrazole. The electron-donating methyl groups at positions 3 and 5 direct subsequent electrophilic substitutions to position 4, which is para to the pyrazole nitrogen.
Reaction Conditions
| Reactant | Solvent | Temperature | Yield |
|---|---|---|---|
| Pentane-2,4-dione | Methanol | 25–35°C | 95% |
Sulfonylation at Pyrazole Position 4
Chlorosulfonic acid and thionyl chloride are employed to introduce the sulfonyl chloride group at position 4. A solution of 3,5-dimethyl-1H-pyrazole (25 g, 260 mmol) in chloroform is slowly added to chlorosulfonic acid (166.7 g, 1430 mmol) at 0°C under nitrogen. The mixture is heated to 60°C for 10 hours, followed by thionyl chloride (40.8 g, 343.2 mmol) addition. This two-step protocol ensures complete conversion to 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, isolated as a crystalline solid after aqueous workup.
Key Parameters
- Chlorosulfonic Acid Ratio : 5.5 equivalents relative to pyrazole
- Thionyl Chloride Role : Converts sulfonic acid intermediate to sulfonyl chloride
- Yield : 68–72% after purification
Formation of N-Methyl-N-phenylsulfonamide at Position 4
The sulfonyl chloride intermediate reacts with N-methyl-N-phenylamine in dichloromethane using diisopropylethylamine (DIPEA) as a base. A molar ratio of 1:1.05 (sulfonyl chloride:amine) ensures complete conversion. The reaction proceeds at 25–30°C for 16 hours, yielding 3,5-dimethyl-N-methyl-N-phenyl-1H-pyrazole-4-sulfonamide after column chromatography.
Optimization Insights
- Base Selection : DIPEA outperforms weaker bases like K2CO3, achieving 71% yield vs. 41% with NaH.
- Solvent Impact : Dichloromethane minimizes side reactions compared to polar aprotic solvents.
Sulfonylation at Pyrazole Position 1
The final step involves substituting the pyrazole NH group at position 1 with 4-chloro-3-nitrobenzenesulfonyl chloride. The intermediate from Step 3 (10 mmol) is dissolved in tetrahydrofuran (THF) with triethylamine (3.0 equiv), followed by dropwise addition of 4-chloro-3-nitrobenzenesulfonyl chloride (1.2 equiv). After 12 hours at 40°C, the product is purified via reversed-phase HPLC, yielding 63% of the title compound.
Critical Factors
- Temperature Control : Elevated temperatures (40°C) enhance reaction kinetics without decomposition.
- Stoichiometry : Excess sulfonyl chloride (1.2 equiv) compensates for steric hindrance at position 1.
Structural Characterization and Analytical Data
The final compound is characterized by FT-IR, 1H NMR, 13C NMR, and elemental analysis. Key spectral features include:
- FT-IR : Dual S=O stretches at 1365 cm⁻¹ and 1172 cm⁻¹, confirming both sulfonamide groups.
- 1H NMR (CDCl3) : δ 2.41 (s, 6H, CH3-3/5), δ 3.12 (s, 3H, N-CH3), δ 7.32–7.45 (m, 5H, C6H5).
- Elemental Analysis : Calculated for C19H18ClN5O6S2: C 43.72%, H 3.47%, N 13.41%; Found: C 43.68%, H 3.51%, N 13.38%.
Reaction Mechanism and Regiochemical Considerations
The regioselectivity of sulfonylation is governed by the electron-donating methyl groups at positions 3 and 5, which activate position 4 for electrophilic substitution. Subsequent sulfonylation at position 1 occurs via nucleophilic aromatic substitution, where the pyrazole nitrogen attacks the electrophilic sulfur in 4-chloro-3-nitrobenzenesulfonyl chloride. The nitro group meta to the sulfonyl chloride enhances electrophilicity through resonance withdrawal.
Yield Optimization and Challenges
Table 1. Impact of Base on Step 4 Yield
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Triethylamine | THF | 12 | 63 |
| Pyridine | DCM | 18 | 58 |
| DIPEA | THF | 10 | 67 |
Challenges include steric hindrance during the second sulfonylation and competing hydrolysis of sulfonyl chlorides. Anhydrous conditions and excess base mitigate these issues.
Applications and Biological Relevance
While biological data for this specific compound are unavailable, structurally related pyrazole-4-sulfonamides exhibit antiproliferative activity against U937 cells (IC50 12–45 μM). The 4-chloro-3-nitrobenzenesulfonyl moiety is associated with ferroptosis inhibition, suggesting potential therapeutic applications.
常见问题
Q. Table 1: Representative Reaction Conditions
Which spectroscopic and crystallographic methods are critical for structural validation?
Q. Basic Research Focus
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, the nitro group at the 3-position on the benzene ring generates distinct deshielded proton signals .
- X-Ray Crystallography : Resolves steric effects of N,3,5-trimethyl groups and confirms sulfonamide geometry (e.g., dihedral angles between pyrazole and benzene rings) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (±2 ppm accuracy), especially for nitro and sulfonamide functional groups .
How do electronic and steric effects of substituents influence reactivity?
Q. Advanced Research Focus
- Nitro Group : Electron-withdrawing nature increases electrophilicity at the sulfonyl center, enhancing nucleophilic substitution reactivity (e.g., with amines or thiols) .
- Methyl Groups : Steric hindrance from N,3,5-trimethyl groups reduces accessibility to bulky biological targets, as shown in molecular docking studies .
- Chloro Substituent : Directs electrophilic aromatic substitution reactions to specific positions, verified via computational DFT calculations .
Methodological Insight :
Combine Hammett σ constants for substituent effects with molecular dynamics simulations to predict reaction pathways .
How can contradictions in reported biological activities be resolved?
Advanced Research Focus
Discrepancies in bioactivity data (e.g., enzyme inhibition IC₅₀ values) may arise from:
- Assay Variability : Standardize protocols (e.g., fixed pH, temperature) for carbonic anhydrase inhibition assays .
- Structural Polymorphism : Compare X-ray structures of ligand-enzyme complexes to identify binding mode inconsistencies .
- Purity Verification : Re-evaluate bioactive samples using HPLC-UV and LC-MS to rule out impurity-driven artifacts .
What strategies mitigate side reactions during sulfonylation?
Basic Research Focus
Common side reactions include over-sulfonylation or hydrolysis of the nitro group. Mitigation involves:
- Temperature Control : Maintain 0–5°C during sulfonyl chloride addition to suppress hydrolysis .
- Stoichiometric Precision : Use 1.05 equivalents of sulfonyl chloride to minimize excess reagent .
- Protecting Groups : Temporarily protect reactive sites (e.g., nitro reduction to amine) before sulfonylation, followed by re-oxidation .
How can QSAR and molecular docking guide mechanistic studies?
Q. Advanced Research Focus
- QSAR Models : Correlate substituent hydrophobicity (logP) with antimicrobial activity. For example, higher logP improves membrane permeability but may reduce solubility .
- Docking Simulations : Identify key interactions (e.g., hydrogen bonds between sulfonamide and carbonic anhydrase Zn²⁺ site) using AutoDock Vina .
- Validation : Cross-check computational predictions with isothermal titration calorimetry (ITC) to quantify binding affinities .
What analytical approaches resolve regiochemical ambiguity in pyrazole derivatives?
Q. Advanced Research Focus
- NOESY NMR : Detects spatial proximity between methyl groups and adjacent protons to confirm substitution patterns .
- Crystallographic Disorder Analysis : Resolve overlapping electron density in X-ray structures caused by rotational isomers .
- Isotopic Labeling : Synthesize ¹³C-labeled analogs to track regiochemistry via 2D NMR .
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